molecular formula C8H15NO B13469323 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine

1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine

Cat. No.: B13469323
M. Wt: 141.21 g/mol
InChI Key: MUHPDKXJTCAVDK-UHFFFAOYSA-N
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Description

1-{1-Ethyl-2-oxabicyclo[211]hexan-4-yl}methanamine is a bicyclic amine compound with a unique structure that includes an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine typically involves the iodocyclization reaction. This method allows for the formation of the oxabicyclohexane ring structure with high efficiency . The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the iodocyclization reaction using continuous flow reactors to ensure consistent quality and yield. The use of photochemistry, specifically [2 + 2] cycloaddition, has also been explored to access new building blocks, which can be further derivatized .

Chemical Reactions Analysis

Types of Reactions

1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxabicyclohexane ring structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This substitution can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and other applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine

InChI

InChI=1S/C8H15NO/c1-2-8-3-7(4-8,5-9)6-10-8/h2-6,9H2,1H3

InChI Key

MUHPDKXJTCAVDK-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(CO2)CN

Origin of Product

United States

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